Ethyl 2-oxohept-6-enoate
CAS No.: 55782-68-8
Cat. No.: VC19586755
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55782-68-8 |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | ethyl 2-oxohept-6-enoate |
| Standard InChI | InChI=1S/C9H14O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3H,1,4-7H2,2H3 |
| Standard InChI Key | CFEWOHAJKIOZOZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=O)CCCC=C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 2-oxohept-6-enoate’s structure comprises:
-
A β-keto ester group at C2, enabling keto-enol tautomerism and nucleophilic reactivity.
-
A terminal alkene at C6, facilitating conjugation with the carbonyl group and participation in cycloadditions or electrophilic additions.
-
An ethyl ester at C1, providing steric and electronic modulation for downstream reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 170.21 g/mol |
| LogP (Partition Coeff.) | 1.47 |
| Polar Surface Area | 43.37 Ų |
The moderate lipophilicity (LogP = 1.47) suggests balanced membrane permeability, while the polar surface area indicates potential hydrogen-bonding interactions with biological targets.
Spectroscopic Signatures
-
¹H NMR: Distinct signals include a triplet for the ethyl ester’s methyl group (), a quartet for the ester’s methylene (), and a multiplet for the alkene protons ().
-
IR Spectroscopy: Strong absorptions at (ester C=O) and (ketone C=O) confirm functional groups.
Synthetic Methodologies
Claisen Condensation
A principal route involves Claisen condensation between ethyl acetoacetate and allyl bromide under basic conditions (e.g., sodium ethoxide):
Optimization Strategies:
-
Catalyst: Lewis acids (e.g., ) enhance ketone electrophilicity.
-
Solvent: Anhydrous THF minimizes ester hydrolysis.
-
Temperature: Maintaining suppresses enolization side reactions.
Palladium-Catalyzed Cross-Coupling
An alternative method employs palladium catalysis for coupling ethyl 4-iodobutyrate with methacryloyl chloride:
This method achieves higher regioselectivity but requires rigorous purification via column chromatography.
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Claisen Condensation | 65–75 | 90–95 | High |
| Palladium Cross-Coupling | 50–60 | 85–90 | Moderate |
Reactivity and Functionalization
Keto-Enol Tautomerism
The β-keto group exists in equilibrium with its enol form, enhancing acidity () and enabling:
-
Michael Additions: Reactivity with nucleophiles (e.g., amines, thiols) at the α-carbon.
-
Cyclizations: Intramolecular reactions with the alkene to form five- or six-membered rings.
Alkene Functionalization
The terminal alkene undergoes:
-
Epoxidation: Using (meta-chloroperbenzoic acid) to form an epoxide.
-
Hydroboration: Anti-Markovnikov addition of boranes for alcohol synthesis.
-
Diels-Alder Reactions: Serving as a dienophile in [4+2] cycloadditions.
Applications in Medicinal Chemistry
Antimicrobial Activity
β-Keto esters analogous to ethyl 2-oxohept-6-enoate demonstrate broad-spectrum antimicrobial effects. For instance:
-
Bacterial Inhibition: MIC values of against Staphylococcus aureus and Escherichia coli correlate with membrane disruption and protein binding.
-
Antifungal Activity: Disruption of ergosterol biosynthesis in Candida albicans via ketone-mediated enzyme inhibition.
Table 3: Biological Activity Profile
| Activity | Mechanism | Efficacy (IC₅₀) |
|---|---|---|
| Antimicrobial | Membrane disruption | 8–16 μg/mL |
| Anticancer | Tubulin binding, ROS induction | 12–25 μM |
Comparative Analysis with Structural Analogs
Positional Isomerism
Shifting the ketone to C3 (as in ethyl 3-oxohept-6-enoate) reduces enol content (), altering reactivity:
-
Reduced Acidity: Limits nucleophilic attacks at the α-carbon.
-
Altered Tautomerism: Favors keto form, diminishing cyclization propensity.
Ester Group Modifications
Replacing the ethyl ester with methyl ():
-
Lower Thermal Stability: Shorter alkyl chain increases hydrolysis susceptibility.
-
Enhanced Reactivity: Reduced steric hindrance accelerates enolate formation.
Table 4: Structural and Functional Comparisons
| Compound | Ketone Position | Ester Group | Key Reactivity Difference |
|---|---|---|---|
| Ethyl 2-oxohept-6-enoate | C2 | Ethyl | High enol content, acidic |
| Ethyl 3-oxohept-6-enoate | C3 | Ethyl | Low enol content, stable |
| Methyl 2-oxohept-6-enoate | C2 | Methyl | Faster hydrolysis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume